4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid is an organic compound notable for its complex structure, which includes a chloro group, a fluoro group, and a methyl group attached to a benzoic acid core. This compound is classified under benzoic acids and is recognized for its potential applications in pharmaceuticals and organic synthesis. The molecular formula of this compound is with a molecular weight of approximately 268.68 g/mol .
The synthesis of 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach involves the use of 4-fluoro-3-methylphenol and chloroacetic acid in the presence of a suitable catalyst or base.
The synthetic route typically includes:
The molecular structure of 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 268.68 g/mol |
Melting Point | Data not specified in sources |
Solubility | Soluble in organic solvents |
4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid can participate in various chemical reactions including:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid primarily revolves around its interaction with biological targets. This compound may modulate enzyme activity or receptor binding, leading to biochemical responses that could influence cellular processes. Research indicates potential applications in treating hyperproliferative disorders, where it may inhibit abnormal cell growth through specific pathways .
Data on solubility and stability under various conditions are crucial for practical applications, although specific values may vary based on experimental conditions.
4-Chloro-3-(4-fluoro-3-methylphenyl)benzoic acid has several scientific uses:
This compound exemplifies the intersection of chemistry and biology, offering insights into both synthetic methodologies and potential therapeutic applications.
The Suzuki–Miyaura cross-coupling reaction serves as the pivotal bond-forming step in synthesizing the biaryl backbone of 4-chloro-3-(4-fluoro-3-methylphenyl)benzoic acid. This transformation couples halogenated arylboronic acids with ortho-substituted aryl halides under palladium catalysis. The general reaction scheme follows:
$$\ce{ \underset{\text{Aryl Halide}}{Ar-X} + \underset{\text{Arylboronic Acid}}{Ar'-B(OH)2} \xrightarrow{\text{Pd}^{0}\text{, base}} \underset{\text{Biaryl Product}}{Ar-Ar'} }$$
Critical Design Parameters:
Table 1: Catalyst Screening for Suzuki–Miyaura Coupling
Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | PPh₃ | Toluene/EtOH | 80 | 78 |
Pd₂(dba)₃ | SPhos | THF/H₂O | 25 | 92 |
PdCl₂(dppf) | None | DMF/H₂O | 100 | 65 |
Mechanistic Insights: Transmetalation proceeds via base-assisted formation of a boron "ate" complex, which transfers the aryl group to the Pd(II) intermediate. Reductive elimination then forms the C–C bond with retention of configuration at both coupling partners [7] [9].
Synthesis of the key intermediate—4-fluoro-3-methylphenylboronic acid—relies on regioselective functionalization of 1-fluoro-2-methylbenzene:
Step 1: NitrationControlled nitration at 0–5°C with HNO₃/H₂SO₄ yields 4-fluoro-3-methylnitrobenzene regioselectively (>90% purity). The fluorine atom directs meta-nitration due to its strong −I effect [1].
Step 2: ReductionCatalytic hydrogenation (Pd/C, EtOH) or chemical reduction (Fe/HCl) converts the nitro group to aniline. Iron reduction minimizes over-reduction byproducts but requires acidic workup to remove iron salts [1]:$$\ce{ \underset{\text{4-Fluoro-3-methylnitrobenzene}}{O2N-C6H3F-CH3} \xrightarrow{\text{Fe, HCl}} \underset{\text{4-Fluoro-3-methylaniline}}{H2N-C6H3F-CH3} }$$
Step 3: BorylationDiazotization of the aniline intermediate with NaNO₂/HBF₄, followed by thermal decomposition, yields the target boronic acid. Key improvements include:
Table 2: Synthesis Protocols for Halogenated Arylboronic Acids
Intermediate | Key Reaction | Conditions | Yield (%) |
---|---|---|---|
4-Fluoro-3-methylaniline | Nitration/reduction | HNO₃/H₂SO₄ → Fe/HCl | 82 |
4-Fluoro-3-methylphenylboronic acid | Diazotization-borylation | NaNO₂/HBF₄, Δ, Cu⁰ | 75 |
4-Chloro-3-bromobenzoic acid | Side-chain oxidation | KMnO₄, pyridine, 100°C | 88 |
While 4-chloro-3-(4-fluoro-3-methylphenyl)benzoic acid lacks stereocenters, its β-amino acid derivatives exhibit chirality relevant to pharmaceutical applications. Asymmetric methodologies include:
Organocatalytic HydrosilylationChiral imidazole-derived catalysts (e.g., Cat*, 5 mol%) enable enantioselective reduction of β-enamino ester precursors to β-amino acids. Critical parameters [3]:
Lewis Acid-Mediated Dynamic Kinetic ResolutionBINOL-derived titanium complexes resolve racemic mixtures of α-substituted β-amino benzoates. The chelating ability of the ortho-carboxylate group directs face-selective imine reduction [6].
Table 3: Asymmetric Catalytic Systems for Chiral Derivatives
Substrate | Catalyst | ee (%) | Application |
---|---|---|---|
N-Aryl β-enamino ester | Imidazole-Cat* | 94 | β-Peptides |
α-Methyl-β-ketoester | (R)-BINOL/Ti(OⁱPr)₄ | 89 | β-Lactam synthesis |
β-Aryl acrylic acid | Ru-(S)-BINAP | 95 | Anti-inflammatory agents |
Orthogonal protection strategies prevent unwanted side reactions during the synthesis:
Carboxylate Protection
Boronate Masking
Regioselective HalogenationDirected ortho-metalation (DoM) with n-BuLi (−78°C) installs bromide at C3 of methyl 4-chlorobenzoate, leveraging the carboxylate as a directing group. Subsequent Suzuki coupling and ester hydrolysis afford the target acid [5].
Table 4: Protecting Group Strategies in Benzoic Acid Synthesis
Functional Group | Protecting Group | Installation | Deprotection | Compatibility |
---|---|---|---|---|
Carboxylic acid | Methyl ester | SOCl₂/MeOH | NaOH/THF/H₂O | Suzuki coupling |
Boronic acid | MIDA boronate | Dehydration with MIDA | 1M NaOH, 25°C | Chromatography, air |
Amine | Boc | (Boc)₂O, DMAP | TFA/DCM | Nitration/halogenation |
CAS No.: 1254-35-9
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9
CAS No.: 207740-41-8